Actinomycin d, 2-deamino-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

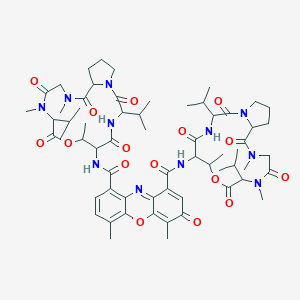

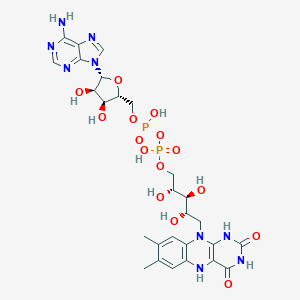

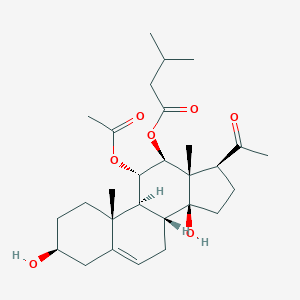

Actinomycin D, 2-deamino-, also known as Dactinomycin, is a naturally occurring antibiotic that is derived from Streptomyces parvulus. It is a potent antineoplastic agent that has been widely used in the treatment of various types of cancer, including Wilms tumor, rhabdomyosarcoma, and Ewing's sarcoma. Actinomycin D is a DNA intercalating agent that binds to the double helix of DNA, thereby inhibiting the transcription process and preventing the synthesis of RNA.

Mécanisme D'action

Actinomycin D binds to the double helix of DNA, thereby inhibiting the transcription process. It intercalates between the base pairs of DNA and causes a distortion in the helix structure, which prevents the RNA polymerase from synthesizing RNA. Actinomycin D has a preference for GC-rich DNA sequences, and it binds to the minor groove of the DNA helix.

Biochemical and Physiological Effects:

Actinomycin D has a number of biochemical and physiological effects. It inhibits the synthesis of RNA, which leads to a decrease in protein synthesis. Actinomycin D also induces apoptosis, or programmed cell death, in cancer cells. It has been shown to inhibit the growth of tumor cells in vitro and in vivo. Actinomycin D can also cause DNA damage and chromosomal abnormalities.

Avantages Et Limitations Des Expériences En Laboratoire

Actinomycin D has several advantages as a research tool. It is a potent inhibitor of transcription, which makes it useful for studying the regulation of gene expression. It has also been used to investigate the structure and function of RNA molecules. However, Actinomycin D has some limitations as well. It is toxic to cells at high concentrations, and it can cause DNA damage and chromosomal abnormalities. It has a narrow therapeutic index, which means that the therapeutic dose is close to the toxic dose.

Orientations Futures

There are several future directions for research on Actinomycin D. One area of research is the development of new analogs of Actinomycin D that have improved pharmacological properties. Another area of research is the identification of new targets for Actinomycin D, such as non-coding RNA molecules. Actinomycin D has also been investigated for its potential use in combination therapy with other anticancer agents. Finally, Actinomycin D has been studied for its potential use in gene therapy, where it could be used to selectively inhibit the expression of disease-causing genes.

Conclusion:

Actinomycin D is a potent antineoplastic agent that has been widely used in the treatment of various types of cancer. It is also a valuable research tool in molecular biology and biochemistry. Actinomycin D inhibits the transcription process by binding to the double helix of DNA. It has a number of biochemical and physiological effects, including the inhibition of protein synthesis and the induction of apoptosis. Actinomycin D has some advantages as a research tool, but it also has some limitations. There are several future directions for research on Actinomycin D, including the development of new analogs, the identification of new targets, and the investigation of its potential use in gene therapy.

Méthodes De Synthèse

Actinomycin D is produced by fermentation of Streptomyces parvulus. The isolation and purification of Actinomycin D involves a series of chromatographic techniques, including ion exchange, gel filtration, and reverse-phase chromatography. The yield of Actinomycin D is typically low, and the purification process is time-consuming and labor-intensive.

Applications De Recherche Scientifique

Actinomycin D has been extensively studied for its antitumor activity, and it has been used in the treatment of various types of cancer. In addition to its clinical application, Actinomycin D has also been used as a research tool in molecular biology and biochemistry. It has been used to study the transcription process, RNA synthesis, and DNA-protein interactions. Actinomycin D has been used to investigate the role of specific genes in the regulation of cell growth and differentiation.

Propriétés

Numéro CAS |

10118-32-8 |

|---|---|

Formule moléculaire |

C62H85N11O16 |

Poids moléculaire |

1240.4 g/mol |

Nom IUPAC |

4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |

InChI |

InChI=1S/C62H85N11O16/c1-28(2)43-59(83)72-23-17-19-38(72)57(81)68(13)26-41(75)70(15)49(30(5)6)61(85)87-34(11)45(55(79)64-43)66-53(77)36-22-21-32(9)51-47(36)63-48-37(25-40(74)33(10)52(48)89-51)54(78)67-46-35(12)88-62(86)50(31(7)8)71(16)42(76)27-69(14)58(82)39-20-18-24-73(39)60(84)44(29(3)4)65-56(46)80/h21-22,25,28-31,34-35,38-39,43-46,49-50H,17-20,23-24,26-27H2,1-16H3,(H,64,79)(H,65,80)(H,66,77)(H,67,78) |

Clé InChI |

ZOWMRHVAQGTFTG-UHFFFAOYSA-N |

SMILES |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C |

SMILES canonique |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C |

Autres numéros CAS |

10118-32-8 |

Synonymes |

2-Deaminoactinomycin D |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239043.png)

![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)

![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B239047.png)

![4-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B239062.png)

![Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]-](/img/structure/B239076.png)